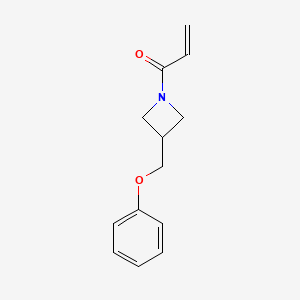

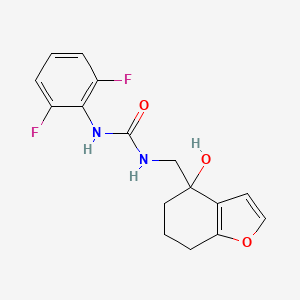

![molecular formula C8H7BrClNO B2745005 6-bromo-5-chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine CAS No. 1154740-67-6](/img/structure/B2745005.png)

6-bromo-5-chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“6-bromo-5-chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine” is a chemical compound with the CAS Number: 1154740-67-6 . It has a molecular weight of 248.51 . The compound is a white solid and is stored at temperatures between 0-5°C .

Molecular Structure Analysis

The Inchi Code for “this compound” is 1S/C8H7BrClNO/c9-5-1-2-6-8(7(5)10)11-3-4-12-6/h1-2,11H,3-4H2 .Physical And Chemical Properties Analysis

“this compound” is a white solid . It has a molecular weight of 248.51 . The compound is stored at temperatures between 0-5°C .Aplicaciones Científicas De Investigación

Synthesis and Reactivity

6-bromo-5-chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine and its derivatives are synthesized through various chemical reactions, offering a foundation for further chemical modifications and studies. For instance, a method involves the synthesis of 2–alkyl–6–bromo–3,1–benzoxazine–4–one through the reaction of p-Bromoanthranilic acid and Acetylechoride or Benzoylchloride. These compounds have been further reacted to produce derivatives with potential antimicrobial activities (Patel, Mistry, & Desai, 2006). Additionally, the bromo substituent of 5,6-dihydro-4H-1,2-oxazines can be incorporated with high diastereoselectivity, demonstrating the compound's versatility in chemical synthesis (Paulini & Reissig, 1994).

Coordination Chemistry and Material Science

The coordination chemistry of related compounds shows high versatility, providing different environments to metal centers as a function of diverse coordination modes. This adaptability is crucial for developing novel materials and exploring their physical properties. For example, a study on the coordination chemistry of similar compounds with zinc and mercury highlighted the ligand's diverse coordination modes, contributing to the understanding of metal-ligand interactions (Ardizzoia, Brenna, & Therrien, 2010).

Antimicrobial and Antitumor Activities

Several derivatives of this compound have been synthesized and evaluated for their antimicrobial and antitumor activities. This research avenue is crucial for the development of new therapeutic agents. One study synthesized benzo[b][1,4]oxazin-3(4H)-one derivatives and assessed their antimicrobial activity against various microorganisms, providing insights into the structural requirements for antimicrobial efficacy (Fang et al., 2011). Additionally, certain derivatives have been synthesized to inhibit platelet aggregation, indicating potential applications in preventing thrombosis (Tian et al., 2012).

Mecanismo De Acción

Mode of Action

It is known that this compound can be used as a reactant in the synthesis of n-dichloroacetyl-3,4-dihydro-2h-1,4-benzoxazine derivatives .

Action Environment

It is known that the compound should be stored at a temperature between 0-5°C , suggesting that temperature could play a role in its stability.

Propiedades

IUPAC Name |

6-bromo-5-chloro-3,4-dihydro-2H-1,4-benzoxazine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrClNO/c9-5-1-2-6-8(7(5)10)11-3-4-12-6/h1-2,11H,3-4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGTVWQTXPBZUTD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(N1)C(=C(C=C2)Br)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.50 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

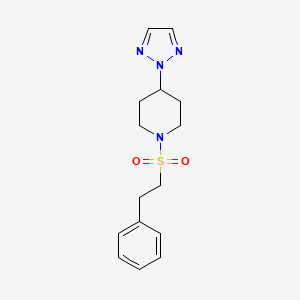

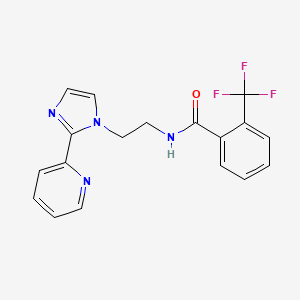

![[3-(Pyridin-4-yloxymethyl)piperidin-1-yl]-[3-(trifluoromethyl)phenyl]methanone](/img/structure/B2744925.png)

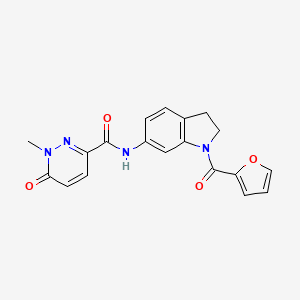

![2-[4-(4-Fluorophenyl)-tetrahydro-2H-pyran-4-yl]acetic acid](/img/structure/B2744932.png)

![1'-(2-bromo-5-methoxybenzoyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2744934.png)

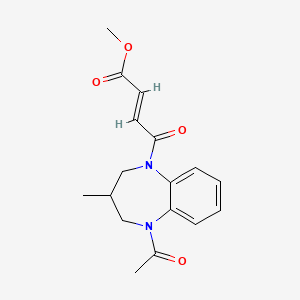

![N-2,3-dihydro-1,4-benzodioxin-6-yl-2-[6-ethyl-3-(4-ethylbenzoyl)-4-oxoquinolin-1(4H)-yl]acetamide](/img/structure/B2744936.png)

![N-({[2,3'-bifuran]-5-yl}methyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2744940.png)

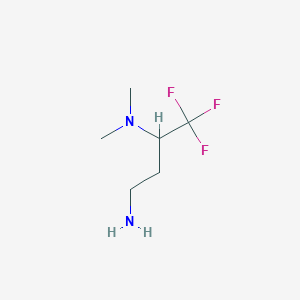

![N-(2-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-yl)prop-2-enamide](/img/structure/B2744942.png)

![(E)-N-(6-(methylsulfonyl)-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-5-phenylisoxazole-3-carboxamide](/img/structure/B2744945.png)